molecular formula C17H15NO3 B5638131 methyl 2-(cinnamoylamino)benzoate CAS No. 55695-68-6

methyl 2-(cinnamoylamino)benzoate

Cat. No. B5638131
CAS RN: 55695-68-6
M. Wt: 281.30 g/mol
InChI Key: MAHZJDOWUGDBCV-VAWYXSNFSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-(cinnamoylamino)benzoate and its derivatives often involves multifaceted chemical reactions aimed at preparing versatile reagents for the production of polyfunctional heterocyclic systems. For example, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog can be prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, serving as synthons for creating polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more (Pizzioli et al., 1998).

Molecular Structure Analysis

Structural elucidation and quantum chemical studies of related compounds, such as (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, have been conducted through methods like IR, NMR, UV-Vis spectroscopies, and single crystal X-ray diffraction techniques. These studies provide insights into the optimized molecular structure, harmonic vibrational frequencies, and other properties (Şahin et al., 2015).

Chemical Reactions and Properties

Methyl 2-(cinnamoylamino)benzoate undergoes various chemical reactions, leading to the formation of complex heterocyclic compounds. For instance, reactions with N-substituted ethyl 3-amino-3-phenylprop-2-enoates and other amines result in the formation of dienes and spiro compounds, showcasing its reactivity and utility in synthesizing diverse chemical structures (Silaichev et al., 2014).

Physical Properties Analysis

The physical properties of methyl 2-(cinnamoylamino)benzoate and its derivatives, such as melting points, solubility, and crystalline structures, are crucial for their application in chemical synthesis. These properties are often characterized through crystallography and spectroscopic methods to understand the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties of methyl 2-(cinnamoylamino)benzoate, including its reactivity, stability, and interactions with various reagents, are fundamental to its applications in organic synthesis. Studies involving the methoxycarbonylation of alkynes catalyzed by palladium complexes or the formation of unsaturated esters highlight the compound's versatility and potential in creating diverse chemical structures (Núñez Magro et al., 2010).

Mechanism of Action

Although the exact mechanism of action for “methyl 2-(cinnamoylamino)benzoate” is not known, some methyl benzoate and cinnamate analogs have shown potential as DNA methylation modulating agents .

Safety and Hazards

While specific safety data for “methyl 2-(cinnamoylamino)benzoate” is not available, methyl benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible and harmful if swallowed .

Future Directions

Research on methyl benzoate and its analogs is ongoing, with recent studies suggesting potential uses in areas such as DNA methylation modulation in hepatocellular carcinoma and as repellents against common bed bugs .

properties

IUPAC Name

methyl 2-[[(E)-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-21-17(20)14-9-5-6-10-15(14)18-16(19)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,18,19)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHZJDOWUGDBCV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352675
Record name ST50183214
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate

CAS RN

55695-68-6
Record name NSC204790
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50183214
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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